molecular formula C21H21NO5S B13778733 7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione CAS No. 6937-67-3

7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione

Cat. No.: B13778733
CAS No.: 6937-67-3
M. Wt: 399.5 g/mol
InChI Key: ALSCVGGYWILVHF-UHFFFAOYSA-N
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Description

7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features multiple oxygen atoms and a sulfur atom, which contribute to its reactivity and potential biological activity.

Preparation Methods

The synthesis of 7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione involves several steps. One common synthetic route includes the reaction of methoxy-substituted aromatic compounds with diphenyl derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired tricyclic structure. Industrial production methods may involve large-scale reactions in specialized reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of methoxy and sulfur groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, typically using reagents like halogens or nitrating agents.

    Major Products: Depending on the reaction conditions, the major products can include oxidized or reduced forms of the compound, as well as substituted derivatives.

Scientific Research Applications

7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The methoxy and sulfur groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar compounds include other tricyclic structures with methoxy and sulfur groups. Examples include:

  • 5-Methoxy-1,7-diphenyl-3-heptanone
  • 4-Hydroxy-2-quinolones

Compared to these compounds, 7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione is unique due to its specific tricyclic structure and the presence of multiple oxygen atoms, which enhance its reactivity and potential biological activity.

Properties

CAS No.

6937-67-3

Molecular Formula

C21H21NO5S

Molecular Weight

399.5 g/mol

IUPAC Name

7-methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione

InChI

InChI=1S/C21H21NO5S/c1-23-20-16-18(27-21(28)22(16)14-10-6-3-7-11-14)17-15(25-20)12-24-19(26-17)13-8-4-2-5-9-13/h2-11,15-20H,12H2,1H3

InChI Key

ALSCVGGYWILVHF-UHFFFAOYSA-N

Canonical SMILES

COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(=S)N2C5=CC=CC=C5

Origin of Product

United States

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